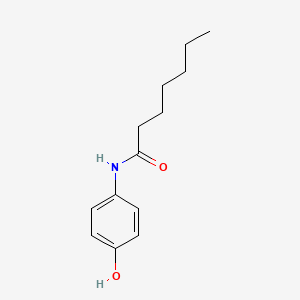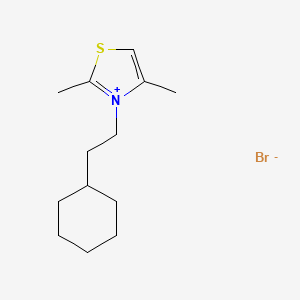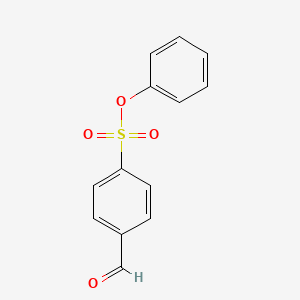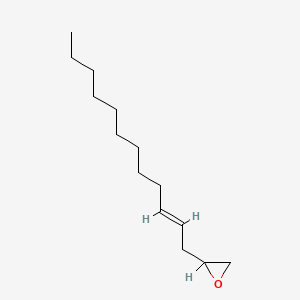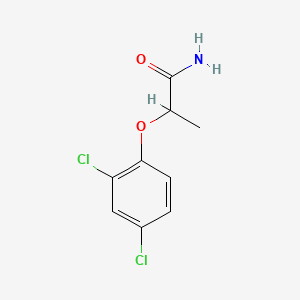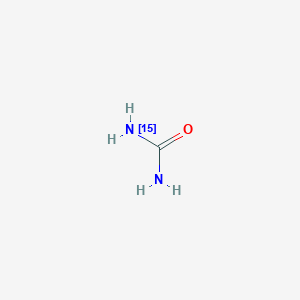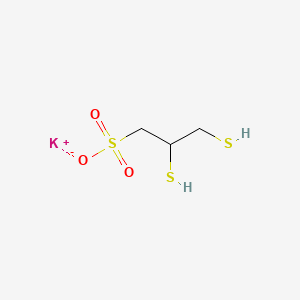
Potassium 2,3-dimercaptopropanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2,3-dimercaptopropanesulphonate is a chemical compound with the molecular formula C₃H₉KO₃S₃. It is known for its chelating properties, which means it can form stable complexes with heavy metals, making it useful in various applications, particularly in medicine and environmental science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 2,3-dimercaptopropanesulphonate can be synthesized through the reaction of 2,3-dimercaptopropanesulfonic acid with potassium hydroxide. The reaction typically involves dissolving 2,3-dimercaptopropanesulfonic acid in water, followed by the addition of potassium hydroxide under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2,3-dimercaptopropanesulphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: It can reduce metal ions to their elemental state.
Substitution: The sulfonate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Elemental metals and reduced metal complexes.
Substitution: Various substituted sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium 2,3-dimercaptopropanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to remove heavy metals from solutions.
Biology: Employed in studies involving metal ion transport and detoxification.
Medicine: Utilized in chelation therapy for treating heavy metal poisoning, particularly for arsenic and mercury.
Industry: Applied in processes requiring the removal of heavy metals from industrial effluents
Wirkmechanismus
The compound exerts its effects through its chelating properties. The two thiol groups in potassium 2,3-dimercaptopropanesulphonate can bind to metal ions, forming stable, non-toxic complexes that are excreted from the body. This mechanism is particularly effective in detoxifying heavy metals like arsenic and mercury by preventing their interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimercaptosuccinic acid: Another chelating agent used for heavy metal detoxification.
Dimercaprol: A chelating agent with similar applications but different chemical structure.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with broader applications.
Uniqueness
Potassium 2,3-dimercaptopropanesulphonate is unique due to its high affinity for heavy metals and its ability to form stable, water-soluble complexes. This makes it particularly effective in medical applications for treating heavy metal poisoning, where rapid and efficient detoxification is crucial .
Eigenschaften
CAS-Nummer |
78286-03-0 |
|---|---|
Molekularformel |
C3H7KO3S3 |
Molekulargewicht |
226.4 g/mol |
IUPAC-Name |
potassium;2,3-bis(sulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S3.K/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1 |
InChI-Schlüssel |
DLNDISUFJGUDKP-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(CS(=O)(=O)[O-])S)S.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





